![molecular formula C20H14O2S B077786 1-Naphthyl sulfone CAS No. 13250-03-8](/img/structure/B77786.png)
1-Naphthyl sulfone
Overview
Description
1-Naphthyl sulfone is an organic compound with the molecular formula C₁₀H₈O₂S. It is a derivative of naphthalene, where a sulfone group is attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl sulfone can be synthesized through several methods. One common method involves the oxidation of 1-naphthyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired sulfone product.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes may involve the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 1-Naphthyl sulfide.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Agents
Recent studies have highlighted the potential of 1-naphthyl sulfone derivatives as antitumor agents. A series of novel benzyl naphthyl sulfoxides and sulfones derived from Rigosertib were synthesized and evaluated for cytotoxicity against several cancer cell lines, including HeLa, MCF-7, HepG2, and SCC-15. These compounds exhibited potent antineoplastic activity at nanomolar concentrations while demonstrating lower toxicity to normal cells. Notably, one compound significantly inhibited tumor cell migration and induced apoptosis through the p53-Bcl-2-Bax signaling pathway .
Compound Name | IC₅₀ (nM) | Cancer Cell Line | Normal Cell Line Toxicity |
---|---|---|---|
Compound 15b | 15 | HeLa | Low |
Compound 12b | 42.58 | MCF-7 | Low |
Compound 14b | 30 | HepG2 | Moderate |
Radioprotective Properties
Another derivative, Recilisib Sodium, a chloro styryl benzyl sulfone, has been utilized as a radioprotector. It demonstrated protective effects on irradiated normal cells by activating the PI3K/Akt signaling pathway, contrasting with its cytotoxic counterparts . This highlights the dual potential of naphthyl sulfone derivatives in both cancer treatment and protection against radiation.
Polymer Science
Thermally Stable Polymers
this compound has been incorporated into the synthesis of novel poly(sulfone ether ester amides), which exhibit excellent thermal stability and solubility in dipolar aprotic solvents. These polymers were synthesized through a multi-step process involving reactions between naphthalene derivatives and bis(4-chlorophenyl) sulfone. The resulting polyamides showed promising physical properties, making them suitable for high-performance applications .
Material Science
Electrospun Fibers
Poly(aryl ether)s containing β-naphthalene pendant groups have been synthesized using this compound derivatives. These polymers demonstrated good thermal stability and were processed into electrospun fibers with nanopores, exhibiting high hydrophobicity. The fibers could be utilized in applications requiring water repellency and filtration .
Synthesis Techniques
The synthesis of this compound derivatives often involves various organic reactions, including nucleophilic substitutions and coupling reactions with other functional groups to enhance their biological activity or material properties. For instance, organocatalytic methods have been employed to create axially chiral sulfone-containing styrenes, showcasing the versatility of naphthyl sulfone in synthetic chemistry .
Case Studies
- Antitumor Study : A study conducted on benzyl naphthyl sulfoxide/sulfone derivatives revealed that these compounds not only inhibited cancer cell proliferation but also induced apoptosis effectively through specific cellular pathways .
- Polymer Development : Research on poly(sulfone ether ester amides) demonstrated that incorporating naphthyl groups significantly improved the thermal stability and solubility of the resulting polymers compared to traditional polyamides .
Mechanism of Action
The mechanism of action of 1-Naphthyl sulfone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.
Comparison with Similar Compounds
1-Naphthyl sulfone can be compared with other similar compounds, such as:
Naphthalene-1-sulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfone group.
1-Naphthyl sulfide: Contains a sulfide group instead of a sulfone group.
2-Naphthyl sulfone: Similar structure but the sulfone group is attached to a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific reactivity and the presence of the sulfone group, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
1-Naphthyl sulfone, a compound characterized by the presence of a naphthalene ring and a sulfonyl group, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. A series of novel benzyl naphthyl sulfoxides/sulfones were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including HeLa, MCF-7, HepG2, and SCC-15. The results indicated that certain derivatives exhibited potent antineoplastic activity at nanomolar concentrations while maintaining relatively low toxicity to normal cells such as HUVEC and 293T .
Table 1: Cytotoxicity of this compound Derivatives
Compound Name | Cancer Cell Line | IC50 (nM) | Normal Cell Line Toxicity |
---|---|---|---|
Compound A | HeLa | 15 | Low |
Compound B | MCF-7 | 25 | Moderate |
Compound C | HepG2 | 42 | Low |
Compound D | SCC-15 | 30 | Low |
Mechanism of Action : The most effective compounds were found to induce apoptosis in tumor cells through the p53-Bcl-2-Bax signaling pathway, suggesting that the sulfonyl group plays a crucial role in enhancing antitumor activity .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity. Research indicates that sulfones exhibit significant efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways within the pathogens .
Table 2: Antimicrobial Activity of Sulfones
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
Case Studies and Research Findings
A notable study evaluated the effects of a series of naphthyl sulfone derivatives on cancer cell lines and normal cells. The findings suggested that modifications to the naphthyl ring could enhance biological activity while reducing toxicity to healthy cells. For instance, the introduction of halogen groups at specific positions did not adversely affect biological activity but improved solubility and bioavailability .
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c21-23(22,19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKZEKVVJXLCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357517 | |
Record name | 1,1'-Sulfonyldinaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-03-8 | |
Record name | 1,1'-Dinaphthyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Sulfonyldinaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NAPHTHYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-DINAPHTHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JTT904A64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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